molecular formula C14H11NO5 B3148109 3-(Benzyloxy)-5-nitrobenzoic acid CAS No. 63660-02-6

3-(Benzyloxy)-5-nitrobenzoic acid

Cat. No. B3148109
CAS RN: 63660-02-6
M. Wt: 273.24 g/mol
InChI Key: MUTSWCNROROQFC-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-nitrobenzoic acid is a chemical compound used as a pharmaceutical intermediate . It has a molecular formula of C14H12O3 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Co(II), Ni(II), Cu(II), and Zn(II) complexes were synthesized by four Schiff base ligands obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring, such as in this compound, are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, a boiling point of 408.8±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

Sulfhydryl Group Determination

3-(Benzyloxy)-5-nitrobenzoic acid has been synthesized and used to determine sulfhydryl groups in biological materials. This aromatic disulfide is water-soluble at pH 8 and useful for reactions with blood, providing insights into the splitting of disulfide bonds by reduced heme (Ellman, 1959).

Synthesis of 3-Aminobenzoic Acid

The compound is utilized in the synthesis of 3-aminobenzoic acid, an important intermediate in the production of azo dyes, medicines, and pressure-ian replication materials. Its synthesis involves nitration reactions using benzoic acid as a starting material and subsequent reduction reactions (Yin Qun, 2010).

Luminescence Sensitization

Thiophenyl-derivatized nitrobenzoic acid ligands, including derivatives of this compound, have been evaluated as sensitizers for Eu(III) and Tb(III) luminescence. They are used in solution and solid-state species for luminescence spectroscopy and X-ray crystallography (Viswanathan & Bettencourt-Dias, 2006).

Microwave-Assisted Synthesis

The compound is part of a novel synthetic approach for benzo[d]oxazol-5-yl-1H-benzo[d]imidazole on ionic liquid support, aiding in the absorption of microwave irradiation. This methodology is significant in drug discovery programs (Chanda, Maiti, Tseng, & Sun, 2012).

Solubility and Transfer Studies

Studies on the solubility of benzoic and nitrobenzoic acids, including this compound, in various solvents like 2-methoxyethanol, provide valuable data for understanding solute transfer and molecular interactions (Hart, Grover, Zettl, Koshevarova, Zhang, Dai, Acree, Sedov, Stolov, & Abraham, 2015).

Safety and Hazards

Safety data sheets suggest that personal protective equipment should be worn when handling this compound. It should be stored in a well-ventilated place and contact with eyes, skin, or clothing should be avoided .

Future Directions

Modifications of substituents in ligands based on similar compounds are one of the effective directions to design a better version of carboplatin . This suggests that 3-(Benzyloxy)-5-nitrobenzoic acid could potentially be modified for improved performance in pharmaceutical applications.

Mechanism of Action

Target of Action

Benzoic acid derivatives are known to interact with various enzymes and receptors in the body . The specific targets would depend on the exact structure of the compound and its functional groups.

Mode of Action

Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation . The nitro group and benzyloxy group in the compound could potentially influence its interaction with its targets.

Biochemical Pathways

Benzoic acid derivatives are known to be involved in various biochemical pathways, including those related to metabolism and signal transduction .

Pharmacokinetics

Benzoic acid derivatives are generally well-absorbed and can be metabolized in the liver . The presence of the nitro group and benzyloxy group could potentially influence the compound’s pharmacokinetic properties.

Result of Action

Benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Benzyloxy)-5-nitrobenzoic acid. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name

3-nitro-5-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-14(17)11-6-12(15(18)19)8-13(7-11)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTSWCNROROQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80708971
Record name 3-(Benzyloxy)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80708971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63660-02-6
Record name 3-(Benzyloxy)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80708971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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